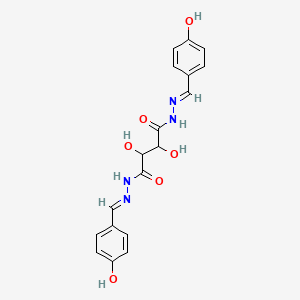
3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide, also known as ET-1, is a synthetic compound that has gained significant attention from the scientific community due to its unique chemical structure and potential applications in various fields of research. ET-1 belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer biology, and medicinal chemistry. In neuroscience, this compound has been shown to have a potent inhibitory effect on the release of glutamate, a neurotransmitter that is involved in many neurological disorders. This makes this compound a potential candidate for the development of new drugs for the treatment of conditions such as epilepsy and Alzheimer's disease.
In cancer biology, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new anticancer drugs.
In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties. For example, this compound analogs have been synthesized with increased potency and selectivity for specific biological targets.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide involves the inhibition of glutamate release from presynaptic neurons. Glutamate is a major excitatory neurotransmitter in the brain, and its release is regulated by a complex interplay of ion channels, transporters, and receptors. This compound binds to a specific site on the presynaptic membrane, known as the ET receptor, and inhibits the activity of voltage-gated calcium channels. This reduces the influx of calcium ions into the presynaptic terminal, which in turn reduces the release of glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific biological target. In general, this compound has been shown to have a potent inhibitory effect on glutamate release, which can lead to a range of downstream effects. For example, in the brain, this compound can reduce neuronal excitability, which may be beneficial for the treatment of neurological disorders. In cancer cells, this compound can induce apoptosis, which may be beneficial for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide for lab experiments is its potency and selectivity for specific biological targets. This makes it a valuable tool for studying the mechanisms of action of various drugs and biological pathways. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide. One area of interest is the development of new this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the exploration of the potential therapeutic applications of this compound in various fields, such as neuroscience and cancer biology. Finally, there is a need for further research on the mechanisms of action of this compound, which could lead to new insights into the biology of glutamate signaling and other related pathways.
Métodos De Síntesis
The synthesis of 3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-4-isoxazolecarboxamide involves several steps, starting with the reaction of 2,3,4-trifluorobenzaldehyde with ethyl acetate to form the corresponding enamine. The enamine is then reacted with methyl isoxazole-4-carboxylate to form the desired product, this compound. The reaction is carried out under reflux conditions in the presence of a base catalyst and an appropriate solvent. The yield of this compound is typically around 50-60%, and the purity can be improved by recrystallization.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-3-8-10(6(2)20-18-8)13(19)17-9-5-4-7(14)11(15)12(9)16/h4-5H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJYHBXAGLIEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56318279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)
![4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6046683.png)
![6-chloro-2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6046690.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)